molecular formula C17H21ClN4O3S B6566528 N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921524-15-4

N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6566528
CAS No.: 921524-15-4
M. Wt: 396.9 g/mol
InChI Key: VDPSEGXYQLHTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide is a complex acetamide derivative featuring:

  • A 3-chlorophenyl group linked to the acetamide nitrogen.
  • A 1H-imidazole core substituted at position 2 with a sulfanyl group and at position 5 with a hydroxymethyl group.
  • A propan-2-yl carbamoyl methyl side chain at position 1 of the imidazole.

Properties

IUPAC Name

2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-11(2)20-15(24)8-22-14(9-23)7-19-17(22)26-10-16(25)21-13-5-3-4-12(18)6-13/h3-7,11,23H,8-10H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPSEGXYQLHTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chlorophenyl Acetamide Derivatives

Compound Name Key Structural Features Synthesis Highlights Spectroscopic Data Biological Activity/Applications References
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide - 4-Chlorophenyl
- 1,2,3-Triazole with naphthyloxy substituent
1,3-Dipolar cycloaddition (azide + alkyne) IR: 1678 cm⁻¹ (C=O); HRMS: [M+H]+ 393.1112 Not explicitly stated; triazoles often exhibit antimicrobial activity
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide - 4-Chlorophenyl
- Imidazole-thioether
- Oxazole substituent
Unspecified Molecular formula: C₁₆H₁₄ClN₃O₂S; ChemSpider ID: 851079-28-2 Likely targets inflammatory pathways (oxazole derivatives)
EF5 (Nitroimidazole Acetamide) - Pentafluoropropyl
- 2-Nitroimidazole
Radioactive labeling and monoclonal antibody detection Biodistribution studies in EMT6 tumors Hypoxia detection in tumors via nitroreductase binding
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide - 2-Chlorophenyl
- Nitroimidazole
Multi-step coupling reactions In vivo studies cited Antimicrobial/antiparasitic activity (nitroimidazole class)

Key Observations :

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 2- or 4-chlorophenyl analogues (e.g., ).
  • Imidazole vs.

Heterocyclic Sulfanyl Acetamides

Compound Name Heterocycle Type Substituents Synthesis Challenges Notable Properties References
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid Imidazole-thioether - Propanoic acid
- Methyl group at N-1
Regioselectivity issues (N-3 vs. S-2 substitution) Improved yield via 3-bromopropanoic acid + methimazole
N-[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole-thioether - Dihydroindole
- Acetamide
Multi-component coupling Potential kinase inhibition (thiadiazole motif)
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole-thioether - 4-Fluorophenyl
- Methylsulfanyl
Not specified Enhanced lipophilicity (methylsulfanyl group)

Key Observations :

  • Sulfanyl Linkage : The target compound’s imidazole-thioether linkage contrasts with thiadiazole-thioethers (), which may alter redox sensitivity and metabolic pathways.
  • Regioselectivity : highlights challenges in achieving S-2 substitution in imidazoles, a critical factor in the target compound’s synthesis.

Spectroscopic and Structural Analysis

  • IR Spectroscopy : The target compound’s carbonyl (C=O, ~1678 cm⁻¹) and NH stretches (~3291 cm⁻¹) align with analogues like and .
  • Crystallography : Dichlorophenyl acetamide derivatives () exhibit conformational flexibility in the solid state, with dihedral angles between aromatic rings ranging 44–77°. This suggests the target compound may adopt multiple bioactive conformations .
  • HOMO-LUMO : Theoretical studies on chlorophenyl acetamides () indicate electron-withdrawing groups (e.g., nitro, chlorine) lower HOMO energy, enhancing stability—a property relevant to the target compound’s hydroxymethyl and carbamoyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.